2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
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Overview
Description
2,6-Difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms on the benzamide ring and a quinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Calcium Release-Activated Calcium (CRAC) channel . The CRAC channel plays a crucial role in T cell function and is involved in the pathogenesis of several autoimmune diseases .
Mode of Action
The compound acts as a potent and selective inhibitor of the CRAC channel . It interacts with the channel, inhibiting the release of calcium, which is essential for T cell function .
Biochemical Pathways
The inhibition of the CRAC channel affects the calcium signaling pathway in T cells . This can lead to a reduction in the activation and proliferation of T cells, thereby potentially alleviating symptoms of autoimmune diseases .
Pharmacokinetics
The compound exhibits good potency and selectivity, as well as significant pharmacokinetic properties . .
Result of Action
The inhibition of the CRAC channel by this compound can lead to a decrease in T cell activation and proliferation . This could potentially result in the alleviation of symptoms in autoimmune diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide typically involves multiple steps, including the formation of the quinoline moiety and the subsequent attachment of the benzamide group. One common method involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Group: The final step involves the coupling of the quinoline derivative with a 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and liquid crystals.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: A simpler analog without the quinoline moiety.
Quinoline Derivatives: Compounds containing the quinoline structure but lacking the benzamide group.
Fluorinated Benzamides: Compounds with different substitution patterns on the benzamide ring.
Uniqueness
2,6-Difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide is unique due to the combination of the quinoline moiety and the fluorinated benzamide group. This combination imparts specific chemical and biological properties that are not present in simpler analogs. The presence of fluorine atoms enhances the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-23-11-3-4-14-12-13(7-8-17(14)23)9-10-22-19(24)18-15(20)5-2-6-16(18)21/h2,5-8,12H,3-4,9-11H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLDPDYHPKGDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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